

An In-Depth Technical Guide to Bromoacetic Acid-d3 (CAS: 14341-48-1)

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Compound of Interest

Compound Name: *Bromoacetic acid-d3*

Cat. No.: *B084194*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bromoacetic acid-d3**, a deuterated analog of bromoacetic acid. This document consolidates critical data, experimental methodologies, and its applications in research, with a focus on its role as an internal standard and a metabolic tracer.

Core Properties of Bromoacetic Acid-d3

Bromoacetic acid-d3 is a stable, isotopically labeled version of bromoacetic acid where the three hydrogen atoms have been replaced with deuterium. This substitution provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based analytical methods.

Physical and Chemical Data

The following table summarizes the key quantitative properties of **Bromoacetic acid-d3**.

Property	Value
CAS Number	14341-48-1
Molecular Formula	C ₂ D ₃ BrO ₂
Molecular Weight	141.97 g/mol [1]
Isotopic Purity	≥98 atom % D[2][3]
Chemical Purity	≥98%
Physical Form	Solid[2][4]
Color	Colorless to yellow[4]
Melting Point	47-49 °C[2][4]
Boiling Point	208 °C[2][4]
Water Solubility	Soluble[4]
InChI Key	KDPAWGWELVVRCH-RIAYTAFSA-N[2]

Safety and Handling

Bromoacetic acid-d3 is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Statement	Precautionary Statement
Fatal if swallowed or in contact with skin.[4][5]	Wear protective gloves, clothing, eye, and face protection.[4][5]
Toxic if inhaled.[4][5]	Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
Causes severe skin burns and eye damage.[4][5]	If swallowed, rinse mouth. Do NOT induce vomiting.[4][5]
May cause an allergic skin reaction.[4][5]	Store in a well-ventilated place. Keep container tightly closed.[6]

Experimental Protocols

This section details the methodologies for the synthesis of **Bromoacetic acid-d3** and its applications in scientific research.

Synthesis of Bromoacetic Acid-d3

A plausible and widely used method for the synthesis of α -bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.^{[7][8]} This reaction can be adapted to produce **Bromoacetic acid-d3** by using deuterated acetic acid (acetic acid-d4) as the starting material.

Reaction: $\text{BrCD}_2\text{COOD} + \text{Br}_2$ (with red phosphorus catalyst) $\rightarrow \text{Br}_2\text{CDCOBr} + \text{HBr}$, followed by hydrolysis.

Experimental Protocol:

- Reagents and Materials:
 - Acetic acid-d4 (CD_3COOD)
 - Red phosphorus (catalyst)
 - Bromine (Br_2)
 - Anhydrous conditions
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of acetic acid-d4 and a catalytic amount of red phosphorus is prepared.
 - The mixture is heated to reflux.
 - Bromine is added dropwise to the refluxing mixture. The reaction is initiated by the formation of phosphorus tribromide in situ, which then converts the carboxylic acid to an acyl bromide.^[3]
 - The acyl bromide enolizes, and the enol form is then brominated at the α -position.^[3]

- After the addition of bromine is complete, the reaction mixture is refluxed until the color of bromine disappears.
- The reaction is then carefully quenched with water to hydrolyze the α -bromo acyl bromide to **Bromoacetic acid-d3**.^[3]
- The final product can be purified by distillation or recrystallization.

Synthesis of **Bromoacetic acid-d3**.

Application as an Internal Standard in LC-MS

Bromoacetic acid-d3 is an ideal internal standard for the quantification of bromoacetic acid and other haloacetic acids in environmental and biological samples using liquid chromatography-mass spectrometry (LC-MS).^[9]^[10]

Experimental Protocol (Analysis of Haloacetic Acids in Water):

- Sample Preparation:
 - Collect water samples in amber glass bottles.
 - Quench any residual chlorine with ammonium chloride.
 - Fortify a known volume of the sample with a precise amount of **Bromoacetic acid-d3** solution to a final concentration within the calibration range (e.g., 10 $\mu\text{g/L}$).^[9]
- LC-MS Analysis:
 - Chromatography: Perform separation on a suitable reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of acidified water and an organic solvent like methanol or acetonitrile.
 - Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the analyte (bromoacetic acid) and the internal standard (**Bromoacetic acid-d3**).
- Quantification:

- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration in a series of standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

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